molecular formula C13H15F2NO4 B13565036 2-(4-((tert-Butoxycarbonyl)amino)phenyl)-2,2-difluoroacetic acid

2-(4-((tert-Butoxycarbonyl)amino)phenyl)-2,2-difluoroacetic acid

Cat. No.: B13565036
M. Wt: 287.26 g/mol
InChI Key: AMJYNAMFBJIXLP-UHFFFAOYSA-N
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Description

2-(4-((tert-Butoxycarbonyl)amino)phenyl)-2,2-difluoroacetic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino phenyl ring, along with a difluoroacetic acid moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-aminoacetophenone with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The resulting Boc-protected intermediate is then subjected to further reactions to introduce the difluoroacetic acid group.

Industrial Production Methods

Industrial production of this compound may utilize flow microreactor systems for the efficient and sustainable introduction of the tert-butoxycarbonyl group into various organic compounds . This method offers advantages in terms of scalability, efficiency, and environmental sustainability compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions

2-(4-((tert-Butoxycarbonyl)amino)phenyl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(4-((tert-Butoxycarbonyl)amino)phenyl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be selectively deprotected to reveal the free amine, which can then participate in various biochemical pathways. The difluoroacetic acid moiety may also play a role in modulating the compound’s reactivity and binding affinity to target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-((tert-Butoxycarbonyl)amino)phenyl)-2,2-difluoroacetic acid is unique due to the presence of both the Boc-protected amino group and the difluoroacetic acid moiety

Properties

Molecular Formula

C13H15F2NO4

Molecular Weight

287.26 g/mol

IUPAC Name

2,2-difluoro-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic acid

InChI

InChI=1S/C13H15F2NO4/c1-12(2,3)20-11(19)16-9-6-4-8(5-7-9)13(14,15)10(17)18/h4-7H,1-3H3,(H,16,19)(H,17,18)

InChI Key

AMJYNAMFBJIXLP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(C(=O)O)(F)F

Origin of Product

United States

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